4-(2-Chloro-6-nitrophenoxy)toluene
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Overview
Description
4-(2-Chloro-6-nitrophenoxy)toluene is a versatile chemical compound used in various scientific research fields. Its unique properties enable its application in diverse areas, including organic synthesis, pharmaceutical development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenoxy)toluene typically involves the reaction of 2-chloro-6-nitrophenol with toluene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-6-nitrophenoxy)toluene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.
Reduction: Typical reagents are hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include various substituted phenoxy toluenes.
Reduction: The major product is 4-(2-Chloro-6-aminophenoxy)toluene.
Oxidation: The major product is 4-(2-Chloro-6-nitrophenoxy)benzoic acid.
Scientific Research Applications
4-(2-Chloro-6-nitrophenoxy)toluene is used in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Development: In the development of new drugs and therapeutic agents.
Material Science: In the creation of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2-Chloro-6-nitrophenoxy)toluene exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-nitrotoluene
- 4-Chloro-2-nitrophenol
- 2-Chloro-6-nitrophenol
Uniqueness
4-(2-Chloro-6-nitrophenoxy)toluene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-chloro-2-(4-methylphenoxy)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-9-5-7-10(8-6-9)18-13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHUAYUDWYDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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